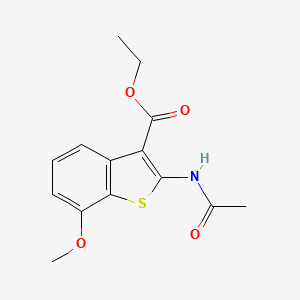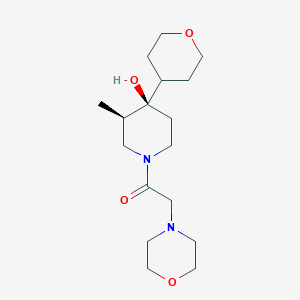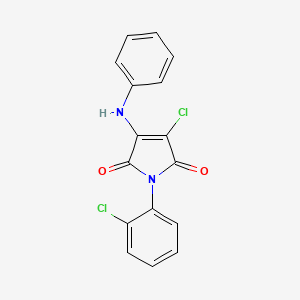![molecular formula C15H13N3O3S B5562911 3-amino-2-{[2-(5-methyl-2-furyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5562911.png)
3-amino-2-{[2-(5-methyl-2-furyl)-2-oxoethyl]thio}-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to the quinazolinone class, characterized by its broad applicability in creating derivatives with significant biological activities. Quinazolinones have been a focus of research due to their potential in various fields, including medicinal chemistry.
Synthesis Analysis
The synthesis of quinazolinone derivatives involves reactions like ammonolysis and interaction with chloroformates, producing a range of chemically structured products. These syntheses are detailed by exploring the reactions of 3-amino-2(1H)-thioxo-4(3H)-quinazolinone with selected chloroformates and subsequent ammonolysis using ammonia, primary, or secondary amines (Nawrocka, 2009). Furthermore, lithiation techniques have been used to double lithiate 3-amino-2-methyl-4(3H)-quinazolinone, enabling the creation of various 2-substituted derivatives (Smith et al., 1996).
Molecular Structure Analysis
The structural elucidation of these derivatives has been achieved through techniques like IR, 1H NMR, and mass spectrometry, providing a deep understanding of their chemical makeup and helping in the identification of novel biologically active quinazolinone derivatives (Ammar et al., 2011).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including lithiation, which is critical for introducing substituents and modifying the molecule to enhance its properties. These reactions pave the way for synthesizing diverse quinazolinone derivatives with potential applications (Smith et al., 1996).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of 4(3H)-quinazolinone derivatives, including compounds structurally similar to 3-amino-2-{[2-(5-methyl-2-furyl)-2-oxoethyl]thio}-4(3H)-quinazolinone, involves reactions with various amines and ketones to produce a range of substituted derivatives. These synthetic routes offer insights into the chemical properties and reactivity of such compounds, contributing to the development of new materials with potential biological and pharmaceutical applications (Strakovs et al., 2002).
Biological Activities
The compound has been synthesized through various routes, leading to derivatives with potential antimicrobial activities. For example, synthesis routes involving interactions with anthranilic acid or methyl anthranilate have led to quinazolinones with tested antimicrobial activities (Ammar et al., 2011). Furthermore, specific derivatives of the compound have shown excellent growth inhibition against bacteria and fungi, highlighting their potential as antimicrobial agents (Abu‐Hashem, 2018).
Advanced Chemical Reactions
The compound's versatility is further demonstrated in advanced chemical reactions, such as the double lithiation process. This method allows for the introduction of various electrophiles to produce 2-substituted derivatives, showcasing the chemical flexibility and potential for generating novel compounds with designed properties (Smith et al., 1996).
Potential Therapeutic Applications
While the focus is on non-pharmacological aspects, it's worth noting that the structural class to which this compound belongs, 4(3H)-quinazolinones, has been explored for various therapeutic applications. This includes potential anti-inflammatory, analgesic, and COX-II inhibitory activities, suggesting a broad scope for future research into their medical applications without delving into specifics about drug use and side effects (Kumar et al., 2003).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-amino-2-[2-(5-methylfuran-2-yl)-2-oxoethyl]sulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-9-6-7-13(21-9)12(19)8-22-15-17-11-5-3-2-4-10(11)14(20)18(15)16/h2-7H,8,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNGKCLYHKUGJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-2-{[2-(5-methyl-2-furyl)-2-oxoethyl]thio}-4(3H)-quinazolinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5562840.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5562851.png)


![3-(2-furyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5562871.png)
![5-(3,4-dimethoxyphenyl)-4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5562878.png)
![N-{2-[(dipropylamino)carbonyl]phenyl}nicotinamide](/img/structure/B5562884.png)

![2-{[(2-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5562906.png)
![3-(5-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5562912.png)
![1-{4-[(4-acetyl-6-hydroxy-1,4-diazepan-1-yl)methyl]-2-thienyl}ethanone](/img/structure/B5562915.png)
![1,3-dimethyl-5-[2-(piperidin-1-ylmethyl)-1,4-oxazepan-4-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5562924.png)
